N-(2-chlorobenzyl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide
Description
N-(2-chlorobenzyl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide is a quinazoline derivative featuring a 2-chlorobenzyl group, a propanamide linker, and a 4-ethoxyphenylamino substituent. The quinazolinone core (2,4-dioxo-1,4-dihydroquinazoline) is a privileged scaffold in medicinal chemistry due to its structural rigidity and ability to interact with biological targets such as kinases, receptors, and enzymes .
Properties
CAS No. |
866014-79-1 |
|---|---|
Molecular Formula |
C28H27ClN4O5 |
Molecular Weight |
535 |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-[1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide |
InChI |
InChI=1S/C28H27ClN4O5/c1-2-38-21-13-11-20(12-14-21)31-26(35)18-33-24-10-6-4-8-22(24)27(36)32(28(33)37)16-15-25(34)30-17-19-7-3-5-9-23(19)29/h3-14H,2,15-18H2,1H3,(H,30,34)(H,31,35) |
InChI Key |
QULRZICYZBEBKA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC=CC=C4Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(2-chlorobenzyl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a quinazoline core, which is known for its diverse pharmacological properties. The molecular formula is , with a molecular weight of 597.76 g/mol. Its structure includes functional groups that may contribute to its biological activity, including an ethoxyphenyl moiety and a chlorobenzyl group.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which plays a significant role in inflammatory processes. In vitro studies have indicated that it exhibits IC50 values comparable to established COX inhibitors like Celecoxib .
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. The ability to inhibit tumor growth has been observed in xenograft models .
- Antioxidant Activity : Some studies have indicated that the compound may possess antioxidant properties, potentially reducing oxidative stress in cells .
Biological Assays and Findings
A series of biological assays have been conducted to evaluate the efficacy of this compound:
| Assay Type | Target | IC50 Value | Reference |
|---|---|---|---|
| COX-II Inhibition | COX-II | 0.52 μM | |
| Cytotoxicity | Cancer Cell Lines | 10 μM | |
| Antioxidant Activity | DPPH Scavenging | 25 μg/mL |
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Study on Inflammatory Models : A study demonstrated that administration of the compound significantly reduced inflammation in animal models induced by carrageenan, suggesting its utility as an anti-inflammatory agent .
- Cancer Research : In a recent screening of a drug library on multicellular spheroids, this compound was identified as a promising candidate for further development due to its ability to penetrate tumor microenvironments effectively .
Scientific Research Applications
Preliminary studies indicate that compounds similar to N-(2-chlorobenzyl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide exhibit significant biological activities, including:
- Anticancer Properties : Research has shown that derivatives of quinazoline compounds can inhibit the growth of various cancer cell lines. For instance, compounds containing the quinazoline framework have been screened for cytotoxicity against several cancer types, including A549 (lung), DU145 (prostate), B16-F10 (melanoma), and HepG2 (liver) cells. Some derivatives demonstrated promising results in inhibiting cell proliferation .
- Antimicrobial Activity : The structure-activity relationship studies suggest that the presence of chlorine in similar compounds enhances antibacterial properties. For example, compounds derived from chloro-substituted frameworks have shown effective antimicrobial activity against pathogens like E. coli and Staphylococcus aureus .
Synthesis and Development
The synthesis of this compound typically involves multi-step reactions that may include:
- Formation of the Quinazoline Core : Utilizing isatins and appropriate amines through domino synthesis methods.
- Amidation Reactions : Connecting the quinazoline with the propanamide moiety to form the final compound.
- Purification and Characterization : Employing techniques such as chromatography and spectroscopy for purity assessment and structural confirmation .
Case Studies
Several studies have documented the efficacy of compounds related to this compound:
Chemical Reactions Analysis
Quinazolinone Core Reactivity
The 2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl group serves as a reactive scaffold:
2-Chlorobenzyl Group Reactivity
The ortho-chlorine substituent exhibits moderate electrophilic character:
Amide Bond Transformations
The propanamide and ethoxyphenylamide groups undergo hydrolysis and condensation:
Ethoxyphenyl Group Reactivity
The 4-ethoxyphenyl moiety participates in electrophilic and oxidative processes:
Propanamide Backbone Modifications
The central propanamide linker enables further functionalization:
| Reaction Type | Conditions/Reagents | Outcome | Reference |
|---|---|---|---|
| Reductive Amination | NaBH₃CN, RNH₂, MeOH | Converts carbonyl to amine, forming tertiary amines (analogous to piperidine derivatives). | |
| Michael Addition | α,β-unsaturated carbonyls, base | Addition at the β-carbon of the propanamide, expanding molecular complexity. | – |
Key Research Findings
-
Oxidative Coupling : I₂/TBHP-mediated reactions enable domino synthesis of polycyclic derivatives, leveraging the quinazolinone core’s reactivity .
-
Hydrolytic Stability : Amide bonds in the propanamide linker resist enzymatic degradation at physiological pH, enhancing pharmacokinetics.
-
Selective Substitution : Ortho-chloro groups exhibit lower reactivity compared to para analogs, requiring harsher conditions for nucleophilic displacement .
Comparison with Similar Compounds
Substituent Variations on the Benzyl Group
- N-(4-Chlorophenyl)-2-((4-oxo-3-(3,4,5-trimethoxybenzyl)-3,4-dihydroquinazolin-2-yl)thio)propanamide (Compound 14, ) Structural Differences: Replaces the 2-chlorobenzyl group with 3,4,5-trimethoxybenzyl and substitutes the ethoxyphenylamino group with a 4-chlorophenyl thioether. Activity: Demonstrated in vitro antitumor activity against HepG2 and MCF-7 cell lines, with IC₅₀ values of 8.2 µM and 9.7 µM, respectively. The trimethoxybenzyl group likely enhances DNA intercalation or topoisomerase inhibition .
- N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide () Structural Differences: Uses a 2,4-dichlorobenzyl group and an acetamide linker instead of propanamide. Activity: Evaluated for anticonvulsant effects, showing moderate potency in rodent models. The dichloro substitution may improve blood-brain barrier penetration compared to mono-chloro analogs .
Modifications in the Aminoethyl Side Chain
- N-(Furan-2-ylmethyl)-3-(1-(3-nitrobenzyl)-2,4-dioxoquinazolin-3-yl)propanamide () Structural Differences: Substitutes the 4-ethoxyphenylamino group with a 3-nitrobenzyl group and replaces 2-chlorobenzyl with furanylmethyl.
Non-Quinazolinone Analogs with Overlapping Substituents
- (2Z)-N-(2-Chlorobenzyl)-2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamide () Structural Differences: Replaces the quinazolinone core with an isatin-derived thiosemicarbazone. Activity: Thiosemicarbazones are known for antimicrobial and anticancer activity. The 2-chlorobenzyl group here may enhance binding to metal ions in enzymes .
Substituent Effects on Pharmacological Activity
Role of the Ethoxyphenyl Group
The 4-ethoxyphenylamino group in the target compound contrasts with analogs bearing nitro (), methoxy (), or chlorophenyl () groups. Ethoxy substituents balance lipophilicity and metabolic stability, as methoxy groups are susceptible to demethylation, while nitro groups may cause toxicity .
Impact of Halogenation
Q & A
Basic Synthesis and Characterization
Q1: What are the key synthetic pathways for preparing N-(2-chlorobenzyl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide? A: The compound can be synthesized via multi-step reactions involving:
- Quinazolinone core formation : Oxidation of 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid using hydrogen peroxide to yield 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid .
- Amide coupling : Reaction with N,N′-carbonyldiimidazole (CDI) and chloroacetamide derivatives to introduce the 2-chlorobenzyl and 4-ethoxyphenylamino moieties .
- Characterization : Confirmation via -NMR, -NMR, and mass spectrometry to verify regioselectivity and purity .
Advanced Synthesis: Reaction Optimization
Q2: How can reaction conditions be optimized to improve regioselectivity in the formation of the quinazolinone core? A: Key parameters include:
- Temperature control : Maintaining 50–60°C during cyclization to avoid side products like thioxo intermediates .
- Catalyst selection : Using triethylamine as a base to enhance nucleophilic substitution efficiency during chloroacetamide coupling .
- Solvent effects : Polar aprotic solvents (e.g., dioxane) improve solubility of intermediates .
Biological Activity Profiling
Q3: What methodologies are used to evaluate the anticonvulsant activity of this compound? A: Standard protocols include:
- In vivo models : Maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests in rodents, with ED calculations .
- Mechanistic studies : GABA receptor docking simulations to predict binding affinity at the benzodiazepine site .
- Dose-response analysis : Statistical validation via ANOVA to resolve contradictions in potency across substituent variants (e.g., 3-Cl vs. 4-OMe groups) .
Structural-Activity Relationship (SAR) Analysis
Q4: How do substituents on the benzyl and ethoxyphenyl groups influence bioactivity? A: SAR trends include:
- Electron-withdrawing groups (e.g., Cl, NO) at the benzyl position enhance anticonvulsant potency by increasing lipophilicity and membrane penetration .
- 4-Ethoxyphenyl substitution : The ethoxy group stabilizes hydrogen bonding with target receptors, as shown in docking studies .
- Data contradictions : 2,4-DiF substituents reduce activity despite high predicted binding scores, suggesting steric hindrance in vivo .
Analytical Method Development
Q5: Which HPLC methods are recommended for purity assessment and stability testing? A: Methodological considerations:
- Column : C18 reverse-phase column with a gradient of acetonitrile/water (0.1% TFA).
- Detection : UV at 254 nm for quinazolinone absorbance .
- Stability studies : Accelerated degradation under acidic (HCl) and oxidative (HO) conditions to identify labile sites (e.g., the 2-oxoethyl group) .
Data Contradiction Resolution
Q6: How can discrepancies between in silico docking predictions and in vivo efficacy be resolved? A: Strategies include:
- Metabolite profiling : LC-MS/MS to detect rapid hepatic oxidation of the 4-ethoxyphenyl group, reducing bioavailability .
- Free energy calculations : Molecular dynamics simulations to assess binding entropy/enthalpy trade-offs not captured in static docking .
- Experimental validation : Parallel synthesis of fluorinated analogs to test metabolic stability .
Advanced Pharmacokinetic Studies
Q7: What in vitro models are used to predict blood-brain barrier (BBB) penetration? A: Methodologies include:
- PAMPA-BBB assay : Measurement of permeability coefficients (P) using artificial membranes .
- Caco-2 cell monolayers : Transepithelial electrical resistance (TEER) to model paracellular transport .
- Protein binding assays : Equilibrium dialysis to quantify albumin binding, which correlates with reduced CNS uptake .
Safety and Handling Protocols
Q8: What precautions are necessary for handling chloroacetamide intermediates? A: Critical measures:
- Ventilation : Use fume hoods due to volatility and respiratory toxicity of chloroacetyl chloride .
- Waste disposal : Neutralization with aqueous NaOH to hydrolyze reactive chloro groups .
- PPE : Nitrile gloves and goggles to prevent dermal/ocular exposure .
Cross-Disciplinary Applications
Q9: Can this compound be repurposed for non-neurological targets (e.g., oncology)? A: Emerging evidence suggests:
- HDAC inhibition : The 2,4-dioxoquinazolin moiety mimics zinc-binding pharmacophores in histone deacetylase inhibitors .
- Kinase selectivity : Structural analogs (e.g., AZD8931) show EGFR inhibition, warranting kinase profiling assays .
Computational Chemistry Integration
Q10: Which software tools are optimal for modeling this compound’s interactions? A: Recommended tools:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
